Fayalite
Description
Significance of Fayalite as an Iron-Rich End-Member within the Olivine (B12688019) Solid-Solution Series
The primary significance of this compound stems from its position as one of the two principal end-members of the olivine solid-solution series, the other being forsterite (Mg₂SiO₄). britannica.comtaylorandfrancis.com A solid-solution series occurs when two or more ions of similar size and charge can freely substitute for one another within the same crystal structure. skyfallmeteorites.comyoutube.com In the case of the forsterite-fayalite series, divalent iron (Fe²⁺) and magnesium (Mg²⁺) ions can replace each other in any proportion, leading to olivine minerals with compositions ranging continuously between pure Fe₂SiO₄ and pure Mg₂SiO₄. galleries.combritannica.comyoutube.com
This complete substitution is possible because the Fe²⁺ and Mg²⁺ ions have comparable atomic radii. youtube.com The composition of a specific olivine mineral is often expressed in terms of the molar percentage of its end-members, such as FoₓFaᵧ, where 'Fo' denotes forsterite and 'Fa' denotes this compound. britannica.combritannica.com
As the iron-rich end-member, this compound anchors one extreme of the series' compositional and physical properties. galleries.com Compared to forsterite, this compound has a higher density and a lower melting temperature. galleries.comyoutube.com The presence and concentration of this compound profoundly influence the physical and chemical behavior of olivine-bearing rocks, affecting everything from the temperature at which magma crystallizes to the density of the Earth's mantle. youtube.combritannica.com Therefore, studying pure this compound provides a crucial baseline for understanding the behavior of the entire olivine group, which is arguably one of the most important mineral families in the Earth's upper mantle. britannica.com this compound also forms solid-solution series with other olivine group minerals, such as tephroite (Mn₂SiO₄). wikipedia.orggalleries.com
Broad Implications of this compound Research in Geophysics, Geochemistry, and Planetary Sciences
The study of this compound has far-reaching implications across several scientific disciplines, providing critical insights into processes occurring deep within the Earth and on other planetary bodies.
In geophysics , this compound's behavior under extreme conditions is essential for modeling the Earth's interior. At the high pressures found in the upper mantle (approximately 6–7 GPa), this compound undergoes a phase transition directly to ahrensite, its high-pressure polymorph with a spinel structure. wikipedia.org This transition occurs at a significantly lower pressure than the equivalent phase changes in forsterite, influencing the seismic properties and dynamics of mantle rock. wikipedia.org Furthermore, the thermoelastic properties of iron-rich olivine are considered crucial for accurately modeling and understanding the interior of other planets, such as Mars. cambridge.org
In geochemistry , this compound serves as a key petrogenetic indicator. It is a relatively common constituent of acidic and alkaline igneous rocks and is also found in thermally metamorphosed, iron-rich sedimentary rocks. wikipedia.org Its stability in the presence of quartz at low pressures is a significant feature; magnesian olivine, by contrast, reacts with quartz to form orthopyroxene. wikipedia.org This relationship allows geochemists to place constraints on the pressures at which certain mineral assemblages formed. wikipedia.org Additionally, the equilibrium between this compound, magnetite, and quartz (known as the "FMQ" oxygen buffer) is widely used in laboratory experiments to control oxygen fugacity (a measure of the reactive availability of oxygen) and to calculate the oxygen conditions under which igneous and metamorphic rocks originally formed. wikipedia.org
In planetary sciences , this compound is an important mineral found in various meteorites, offering clues about the formation and evolution of other celestial bodies. skyfallmeteorites.com It is found in chondrites, pallasites, and numerous achondrites, including meteorites originating from Mars. mindat.orgskyfallmeteorites.commindat.org The this compound content in the olivine of ordinary chondrites is a key diagnostic tool used to classify them into H, L, and LL groups, each representing different oxidation states and parent body conditions. researchgate.netresearchgate.net Studies on this compound formation in hydrothermal experiments provide insights into fluid-assisted aqueous alteration processes that occurred on early asteroids. nasa.gov The presence of this compound in Martian meteorites, such as the Nakhla meteorite, helps constrain the late-stage magmatic conditions and redox state on Mars. mindat.org
Data Tables
Table 1: Physical and Crystallographic Properties of this compound This table summarizes the key physical and structural characteristics of this compound.
| Property | Value |
| Formula | Fe₂SiO₄ |
| Crystal System | Orthorhombic |
| Crystal Class | Dipyramidal (mmm) |
| Space Group | Pbnm |
| Unit Cell Parameters | a = 4.82 Å, b = 10.48 Å, c = 6.09 Å |
| Color | Greenish-yellow, yellow-brown, brown, black |
| Luster | Vitreous to greasy |
| Streak | White / Colorless |
| Mohs Hardness | 6.5–7.0 |
| Specific Gravity | 4.392 g/cm³ |
| Cleavage | {010} moderate, {100} imperfect |
| Fracture | Conchoidal |
| Optical Properties | Biaxial (−) |
Data compiled from: wikipedia.org, mfa.org, mindat.org, webmineral.com, handbookofmineralogy.org, galleries.com, cambridge.org
Table 2: Ideal Chemical Composition of this compound This table presents the elemental weight percentages for the ideal end-member formula of this compound, Fe₂SiO₄.
| Element | Symbol | Weight % |
| Iron | Fe | 54.81% |
| Oxygen | O | 31.41% |
| Silicon | Si | 13.78% |
Data compiled from: mindat.org
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGKUZGEEVLUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893874 | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13918-37-1 | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystallographic Characterization and Advanced Structural Analysis of Fayalite Fe2 Sio4
Determination and Refinement of Crystal System and Space Group
Fayalite crystallizes in the orthorhombic system. wikipedia.org Through numerous X-ray and neutron diffraction studies, its space group has been consistently determined and refined as Pbnm (an alternative setting of Pnma, No. 62). wikipedia.orgcambridge.orgiphy.ac.cnrruff.infoarizona.edu This space group is characteristic of the olivine (B12688019) group minerals. wikipedia.orggeoscienceworld.org The crystal structure can be visualized as a distorted hexagonal close-packed array of oxygen atoms, with silicon (Si) cations occupying tetrahedral sites and iron (Fe) cations distributed over two distinct octahedral sites, designated M1 and M2. cambridge.orgmdpi.com The magnetic unit cell of this compound is identical to its crystallographic (chemical) unit cell, and the Pbnm space group is maintained even through its antiferromagnetic phase transitions at low temperatures. cambridge.org
The structure consists of isolated SiO₄ tetrahedra linked by Fe²⁺ ions in two different six-fold coordination environments. geoscienceworld.org The M1 sites are located at centers of symmetry, while the M2 sites lie on mirror planes. geoscienceworld.orgrruff.info This arrangement defines this compound as an orthosilicate. geoscienceworld.org
Precision Measurement and Evolution of Unit Cell Parameters and Volume under Variable Conditions
The unit cell parameters of this compound are sensitive to changes in temperature and pressure. At room temperature, typical cell parameters are approximately a ≈ 4.82 Å, b ≈ 10.48 Å, and c ≈ 6.09 Å. wikipedia.orgcambridge.org
Studies at elevated temperatures have shown a general expansion of the unit cell. For instance, one study reported the cell dimensions increasing from a = 4.821 Å, b = 10.478 Å, c = 6.088 Å at 20°C to a = 4.867 Å, b = 10.579 Å, c = 6.143 Å at 900°C. rruff.infoarizona.edu The unit cell volume correspondingly increases with temperature.
Conversely, high-pressure experiments demonstrate a compression of the unit cell. The b-axis is consistently the most compressible, followed by the c-axis, and then the a-axis (βb > βc > βa). psu.edu One study found that at 31 GPa, the unit-cell parameters continuously decrease with increasing pressure. researchgate.net Another first-principles calculation at 20 GPa yielded values of a = 4.753 Å, b = 9.926 Å, and c = 5.941 Å, with a corresponding volume of 280.31 ų. iphy.ac.cn The isothermal bulk modulus (KT0), a measure of resistance to compression, has been reported with values ranging from 113 to 136 GPa, with a recent study determining the pressure derivative (K'T0) to be 4.0 when KT0 is fixed at 135 GPa. psu.eduresearchgate.netcopernicus.org
Quantitative Analysis of Cation Distribution and Site Occupancy within the Olivine Structure (M1 and M2 Octahedral Sites)
The olivine structure of this compound features two non-equivalent octahedral sites, M1 and M2, both occupied by Fe²⁺ cations. cambridge.orgmcgill.ca The M1 site is generally smaller and more distorted than the M2 site. rruff.infomdpi.com While in an ideal scenario the Fe²⁺ ions would be randomly distributed, studies have revealed a slight but significant preference of Fe²⁺ for the M1 site. rruff.infogeoscienceworld.orgarizona.edugeoscienceworld.org This ordering is influenced by factors such as the temperature and pressure of formation. rruff.info
In Fe-Mn olivine solid solutions, neutron diffraction studies have shown a strong preference of Mn²⁺ for the M2 site, which consequently drives Fe²⁺ to preferentially occupy the M1 site. rruff.infocambridge.org Mössbauer spectroscopy has also confirmed an ordered substitution of Fe²⁺ into the M1 site in (Fe,Mn) olivines, a preference that becomes more disordered at higher quenching temperatures. researchgate.net The distribution coefficient, KD, which quantifies this preference, has been observed to change with varying oxygen partial pressure during crystal formation, indicating that the redox environment plays a crucial role in the final cation arrangement. rruff.info
Detailed Examination of Interatomic Bond Lengths and Angles in SiO₄ Tetrahedra and Fe-O Octahedra
The geometry of the constituent polyhedra in this compound has been meticulously characterized. The SiO₄ tetrahedra are relatively rigid and show little variation with changes in temperature and pressure compared to the Fe-O octahedra. arizona.edurruff.info
SiO₄ Tetrahedra: At ambient conditions, the average Si-O bond length is approximately 1.67 Å. materialsproject.org In the tetrahedra, the silicon atom bonds to one O1, one O2, and two O3 oxygen atoms. cambridge.org
Investigations into Electron Density Distribution and Bonding Characteristics
Investigations into the electronic structure of this compound reveal important details about its chemical bonding. The Fe-O bonds in this compound exhibit a significant degree of covalency, in contrast to the more ionic Mg-O bonds in forsterite. researchgate.net The Fe²⁺ ion occupying the more distorted M1 site is considered to be less ionic than the Fe²⁺ in the more regular M2 octahedron. researchgate.net
Experimental studies using high-energy synchrotron X-ray diffraction have been compared with first-principle quantum mechanical calculations to analyze the electron density distributions. nih.gov These analyses of bond critical points and local energy density properties indicate that the Fe-O bonded interactions are of an intermediate character, with a substantial component of closed-shell (ionic) character but also a degree of shared (covalent) interaction. nih.gov The covalency of the Fe-O bonds is believed to be overestimated in some calculations, which can affect the prediction of certain physical properties. minsocam.org
High Pressure and High Temperature Phase Transformations of Fayalite Fe2 Sio4
Characterization of the Olivine-Spinel (α-Fe₂SiO₄ to γ-Fe₂SiO₄) Structural Transition
The transition from the orthorhombic olivine (B12688019) structure (α-Fe₂SiO₄) to the cubic spinel structure (γ-Fe₂SiO₄), also known as ahrensite in its natural form, is a key phase change for iron-rich silicates. mindat.orgresearchgate.nethandbookofmineralogy.org This transformation is characterized by a significant increase in density.
The pressure and temperature conditions for the α-Fe₂SiO₄ to γ-Fe₂SiO₄ transition have been determined through numerous high-pressure experiments. Early studies calculated that the transition should occur at approximately 45,000 bars (4.5 GPa) at 700°C. enseignementsup-recherche.gouv.fr Subsequent experimental work has refined these conditions. For instance, direct transitions have been observed at pressures of 50 and 60 kilobars at 400°C. enseignementsup-recherche.gouv.fr
In situ ultrasonic velocity measurements have provided further constraints on the phase boundary. At 973 K (700°C), the transformation from fayalite to spinel was observed to begin at approximately 4.1 GPa, though the kinetics were sluggish. fishersci.se At a higher temperature of 1173 K (900°C), the transition from this compound to spinel occurs at a higher pressure of around 4.8–4.9 GPa. fishersci.se The reverse transformation from spinel back to this compound at 1173 K occurs at a lower pressure range of 4.2–3.7 GPa, demonstrating a hysteresis effect. fishersci.se The data indicates a positive Clapeyron slope for the transition, with the transition pressure increasing with temperature. fishersci.se
| Temperature (°C) | Pressure (GPa) | Transition Direction | Reference |
|---|---|---|---|
| 400 | ~4.5 | α → γ | enseignementsup-recherche.gouv.fr |
| 700 | ~4.1 | α → γ (onset) | fishersci.se |
| 900 | 4.8 - 4.9 | α → γ | fishersci.se |
| 900 | 3.7 - 4.2 | γ → α | fishersci.se |
The kinetics of the olivine-spinel transformation in this compound are complex and have been a subject of detailed study. At lower temperatures, such as 973 K, the transformation is known to be sluggish, meaning a complete transformation from this compound to spinel may not be achieved even at pressures above the equilibrium boundary. fishersci.se This kinetic hindrance necessitates long experimental durations or over-pressurization to promote the phase change.
Time-resolved X-ray diffraction studies have revealed that the transformation proceeds via a pseudomartensitic mechanism. science.gov This involves a rapid, diffusionless change in the oxygen anion sublattice, which creates the spinel structure, followed by a slower, diffusion-controlled reordering of the iron cations into their appropriate sites within the new structure. science.govnih.gov This two-step process, with a delay in cation reordering, is a key characteristic of the transformation kinetics. science.govnih.gov
The presence of minor chemical components can influence the stability of this compound and its high-pressure polymorphs. In natural olivines, which typically form a solid solution with forsterite (Mg₂SiO₄), the iron content itself is a major factor controlling the pressure of the olivine-to-wadsleyite or ringwoodite (spinel structure) transition. nih.gov
Post-Spinel Phase Relations and Decompositions under Deep Mantle Conditions
At pressures beyond the stability field of the spinel structure, γ-Fe₂SiO₄ undergoes further transformations, either disproportionating into new high-pressure silicate (B1173343) phases or decomposing into simpler oxides. These post-spinel transitions are crucial for understanding the mineralogy of the Earth's lower mantle.
Recent experimental studies have shown that under lower mantle conditions, this compound can disproportionate into novel iron silicate phases with perovskite (Pv) and post-perovskite (PPv) structures. nih.gov This reaction involves the disproportionation of ferrous iron (Fe²⁺) into ferric iron (Fe³⁺) and metallic iron (Fe⁰). nih.gov
Using this compound as the starting material, an iron silicate perovskite phase was synthesized at pressures above 60 GPa. nih.gov This perovskite was found to have an approximate chemical formula of (Fe²⁺₀.₇₅Fe³⁺₀.₂₅)(Fe³⁺₀.₂₅Si₀.₇₅)O₃, indicating a significant incorporation of Fe₂O₃. nih.govnih.gov At even higher pressures, above 95 GPa, this iron silicate perovskite transforms into a post-perovskite phase. nih.govoapen.org These iron silicate perovskite and post-perovskite phases are among the densest silicates known to be stable under lower mantle conditions. nih.gov
An alternative and well-documented fate for γ-Fe₂SiO₄ at high pressures is its decomposition into a mixture of iron oxide and silicon dioxide. It has been established that the spinel phase of Fe₂SiO₄ breaks down into FeO (wüstite) and SiO₂ (in its high-pressure stishovite polymorph).
This decomposition reaction has been reported to occur at pressures between 17-18.5 GPa. Other studies place the decomposition at pressures above 20 GPa upon heating. This breakdown into simpler oxides represents a fundamental change in mineralogy and is a key reaction in models of the Earth's lower mantle, particularly before the discovery of the even higher-pressure iron silicate perovskite phases.
Investigations into Pressure-Induced Amorphization Phenomena
Under room temperature compression, this compound (Fe₂SiO₄) deviates from its equilibrium phase transitions and instead undergoes a process of pressure-induced amorphization. psu.edugeoscienceworld.org This phenomenon, where a crystalline material loses its long-range atomic order and transforms into an amorphous or glass-like state under pressure, has been a subject of significant research.
High-pressure experimental studies have consistently observed that this compound becomes amorphous at pressures ranging from 30 to 40 GPa. psu.edu Techniques such as X-ray diffraction and transmission electron microscopy have been instrumental in identifying this transformation. geoscienceworld.org As pressure increases towards this range, the diffraction peaks of crystalline this compound are observed to broaden and weaken, indicating a loss of long-range structural order. psu.edu By approximately 35 GPa, the mineral amorphizes completely. geoscienceworld.org
Infrared (IR) spectroscopy studies have provided further insight into the structural changes occurring during amorphization. The appearance of new features in the IR spectrum between 20 and 40 GPa has been interpreted as evidence for a change in the coordination of silicon atoms, from tetrahedral (SiO₄) to octahedral (SiO₆) coordination. psu.edugeoscienceworld.org
The mechanism driving this amorphization is still a topic of discussion. One hypothesis suggests it is related to the metastable extension of the melting curve, which may decrease in temperature at high pressures and intersect the compression path of this compound. psu.edu Another perspective points to a martensitic model, suggesting a systematic, decoupled behavior where the anion sublattice retains its order while the cation sublattice becomes disordered. psu.edu The strongly nonlinear pressure dependence of the shear constants C44 and C55 above 5 GPa is considered a potential precursor to this high-pressure amorphization. psu.edu
It is important to note that these amorphization studies are conducted at room temperature, where this compound is thermodynamically unstable above approximately 2.75 GPa. psu.edu The kinetic hindrance of the equilibrium transition to the high-pressure spinel phase at low temperatures allows for the exploration of this metastable behavior. mdpi.com
| Pressure Range (GPa) | Observational Technique | Key Findings | Reference |
|---|---|---|---|
| 30 - 40 | X-ray Diffraction | Broadening and weakening of diffraction peaks, indicating loss of long-range order. | psu.edu |
| ~35 | X-ray Diffraction, TEM | Complete amorphization of the mineral. | geoscienceworld.org |
| 20 - 40 | Infrared (IR) Spectroscopy | Appearance of new spectral features, suggesting a change in silicon coordination from 4-fold to 6-fold. | psu.edugeoscienceworld.org |
| > 5 | Brillouin Spectroscopy | Strongly nonlinear pressure dependence of shear constants (C44, C55), considered a precursor to amorphization. | psu.edu |
Examination of the Reversibility of Pressure-Induced Phase Transitions
The reversibility of pressure-induced transformations in this compound is a complex topic, with different behaviors observed for different phenomena. The pressure-induced amorphization of this compound at room temperature is largely considered irreversible. psu.edu Once the crystalline structure is lost at pressures around 30-39 GPa, it does not typically return to its original state upon decompression. psu.edu
This has led to the concept of a "memory glass" effect, where the amorphous material retains some "memory" of the original crystal structure. geoscienceworld.org However, more detailed Raman spectroscopy studies have suggested that what was initially termed "amorphization" and the "memory glass" effect in some instances might actually be a reversible crystal-to-crystal transition occurring at lower pressures (around 14-15 GPa) in a hydrostatic environment. geoscienceworld.org
In contrast to amorphization, crystalline-to-crystalline phase transitions that occur under equilibrium conditions (high pressure and high temperature) are generally reversible. For example, the transition from α-fayalite (olivine structure) to γ-Fe₂SiO₄ (spinel structure) is a thermodynamically reversible process governed by the pressure-temperature phase boundary. kek.jp
First-principles studies have also explored the reversibility of these transitions, with some computational models showing an explicit reversible phase transition where Si-O bonds in the crystalline phase join together during the transformation. scispace.com
| Transformation | Pressure/Temperature Conditions | Reversibility | Supporting Evidence | Reference |
|---|---|---|---|---|
| Pressure-Induced Amorphization | ~30-40 GPa, Room Temperature | Irreversible | Loss of long-range order upon decompression. | psu.edu |
| Silicon Coordination Change (4-fold to 6-fold) | Associated with amorphization | Reversible | IR spectroscopy shows reversal upon decompression. | geoscienceworld.org |
| α-Fayalite to γ-Fe₂SiO₄ (Spinel) | High Pressure, High Temperature | Reversible | Thermodynamic equilibrium phase transition. | kek.jp |
Geophysical Implications of this compound Phase Transformations for Earth's Mantle Structure and Dynamics
The phase transformations of this compound, and more broadly the olivine solid solution series of which it is the iron-rich end-member, have profound implications for understanding the structure and dynamics of the Earth's mantle. kek.jpmdpi.com The mantle is not uniform, and its properties change with depth, largely due to the immense pressures and temperatures that trigger mineral phase transitions. oup.comoup.com These transformations cause abrupt changes in density and seismic wave velocities, which are observed as seismic discontinuities. oup.comunam.mx
The most significant phase transition for the this compound-forsterite system is the transformation from the olivine structure (α-phase) to a denser spinel-type structure (γ-phase). researchgate.net In the iron end-member, this compound (α-Fe₂SiO₄) transforms directly to the spinel structure, known as ahrensite (γ-Fe₂SiO₄). wikipedia.org This contrasts with the magnesium-rich end-member, forsterite, which first transforms to an intermediate phase called wadsleyite (β-phase) before forming ringwoodite (γ-phase). researchgate.net
The pressure at which these transformations occur is sensitive to both temperature and iron content. mdpi.comucsd.edu The this compound-ahrensite transition occurs at significantly lower pressures (around 6-7 GPa under upper mantle conditions) than the equivalent transitions in forsterite. wikipedia.orgoapen.org This has several key geophysical implications:
Seismic Discontinuities: The phase transitions in the olivine system are directly linked to major seismic discontinuities observed globally. The transformation of olivine to its high-pressure polymorphs is responsible for the seismic discontinuity at approximately 410 km depth, which marks the boundary between the upper mantle and the transition zone. mdpi.comunam.mx The subsequent breakdown of the spinel structure (ringwoodite) to bridgmanite and ferropericlase is associated with the 660 km discontinuity, separating the transition zone from the lower mantle. oup.comwikiversity.org The presence and depth of these discontinuities provide critical constraints on the temperature and composition of the mantle. oup.commantleplumes.org
Mantle Convection: Phase transformations can influence mantle convection, the slow churning of rock that drives plate tectonics. Because the depth of these transitions is temperature-dependent, they can create buoyancy forces that either aid or impede convective flow. oup.comoup.com For example, in a cold, subducting slab of oceanic crust, the olivine-to-spinel transition will occur at a shallower depth, creating a positive buoyancy force that can pull the slab deeper into the mantle.
Compositional Heterogeneity: The different behaviors of this compound and forsterite under pressure mean that the iron-to-magnesium ratio of mantle rock can significantly affect the depth and nature of phase transitions. mdpi.com This allows seismological observations of discontinuity depths to be used to map out lateral variations in mantle temperature and potentially composition. oup.commantleplumes.org For instance, regions where the 410 km discontinuity is deeper than average may indicate a hotter-than-average mantle. ucsd.edu
At even greater pressures, corresponding to the lower mantle, this compound's spinel form is predicted to dissociate into a mixture of iron-wüstite (FeO) and stishovite (a high-pressure form of SiO₂), or potentially form an iron silicate perovskite phase. nih.govgeochemsoc.org These transformations are crucial for modeling the mineralogy and properties of the deep Earth. nih.gov
| Phase Transition | Approximate Pressure/Depth | Associated Seismic Discontinuity | Geophysical Significance | Reference |
|---|---|---|---|---|
| α-Fayalite → γ-Fe₂SiO₄ (Ahrensite) | ~6-7 GPa (~200 km) | Contributes to mantle velocity gradients | Occurs at lower pressure than in forsterite, influencing the structure of iron-rich regions of the mantle. | wikipedia.orgoapen.org |
| Olivine → Wadsleyite/Ringwoodite | ~14 GPa (~410 km) | 410 km discontinuity | Marks the top of the mantle transition zone; its depth is sensitive to temperature and composition. | mdpi.comunam.mx |
| Ringwoodite → Bridgmanite + Ferropericlase | ~24 GPa (~660 km) | 660 km discontinuity | Defines the boundary between the transition zone and the lower mantle. | oup.comwikiversity.org |
Spectroscopic Characterization for Unraveling Fayalite S Structure and Electronic Properties
X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Structure Determination
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of fayalite. The analysis of diffraction patterns reveals that this compound crystallizes in the orthorhombic system, belonging to the space group Pbnm cambridge.orgwikipedia.org. This structure consists of isolated silica (SiO₄) tetrahedra linked by iron cations (Fe²⁺) occupying two distinct octahedral sites, M1 and M2 researchgate.net.
Rietveld refinement is a powerful analytical method applied to powder XRD data to refine the crystal structure model. wikipedia.orgsemanticscholar.org This least-squares approach fits a calculated diffraction profile to the entire measured pattern, allowing for the precise determination of various structural parameters. wikipedia.orgutoledo.edu For this compound, Rietveld refinement provides accurate values for lattice parameters, atomic coordinates, and site occupancy factors. researchgate.netresearchgate.net The diffraction peaks in a typical this compound XRD pattern are indexed to a single phase, confirming the purity of the sample. researchgate.net Studies have reported consistent lattice parameters for synthetic this compound at room temperature, as detailed in the table below. cambridge.orgwikipedia.org High-pressure single-crystal XRD studies further show that the unit-cell parameters and polyhedral volumes continuously decrease with increasing pressure, with the Fe-O octahedra being more compressible than the Si-O tetrahedra. osti.gov
| Parameter | Value (Å) | Source |
|---|---|---|
| a | ~4.82 | cambridge.orgwikipedia.org |
| b | ~10.48 | cambridge.orgwikipedia.org |
| c | ~6.09 | cambridge.orgwikipedia.org |
| Space Group | Pbnm | |
| Crystal System | Orthorhombic |
Mössbauer Spectroscopy for Iron Oxidation States, Spin States, and Site Occupancy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing valuable information on oxidation states, spin states, and site occupancy within the this compound lattice. researchgate.net The room-temperature Mössbauer spectrum of this compound typically consists of a quadrupole doublet, characteristic of high-spin Fe²⁺ in a distorted octahedral environment. The spectrum is fitted with two doublets corresponding to the two distinct octahedral sites, M1 and M2, that the Fe²⁺ ions occupy. researchgate.net
This compound undergoes an antiferromagnetic phase transition at a Néel temperature (Tₙ) of approximately 65 K. researchgate.net Below this temperature, the Mössbauer spectra become more complex, showing magnetic hyperfine splitting. researchgate.netgeoscienceworld.org These low-temperature spectra are analyzed to understand the magnetic structure, revealing that the magnetic moments at the M2 sites are aligned collinearly, while those at the M1 sites are slightly canted. researchgate.net The temperature dependence of Mössbauer parameters such as isomer shift (δ) and quadrupole splitting (ΔEₙ) provides insights into the electronic structure and lattice dynamics. researchgate.netgeoscienceworld.org The isomer shift changes smoothly with temperature, as expected, while the quadrupole splitting shows distinct variations for the M1 and M2 sites. researchgate.netresearchgate.net
| Temperature (K) | Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEₙ) (mm/s) | Source |
|---|---|---|---|---|
| 293 | M1 | 1.15 | 3.17 | researchgate.net |
| M2 | 1.13 | 2.84 | ||
| 200 | M1 | 1.21 | 3.20 | researchgate.net |
| M2 | 1.19 | 2.88 | ||
| 80 | M1 | 1.27 | 3.22 | researchgate.net |
| M2 | 1.25 | 2.92 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the atoms and molecular units within the this compound crystal lattice. These techniques are sensitive to the local structure and bonding, making them effective for structural analysis and monitoring phase changes. mdpi.comrruff.info
The vibrational spectrum of this compound, like other olivines, can be divided into three main regions. geologyscience.ru The highest frequency region (approximately 800-1000 cm⁻¹) is dominated by the internal stretching modes of the isolated SiO₄ tetrahedra. A characteristic feature in the Raman spectrum of olivines is a strong doublet observed between 815 cm⁻¹ and 857 cm⁻¹, which arises from coupled symmetric and asymmetric Si-O stretching vibrations. geologyscience.ruresearchgate.net The intermediate frequency region (400-700 cm⁻¹) corresponds to the bending modes of the SiO₄ units, while the low-frequency region (<400 cm⁻¹) is associated with more complex lattice modes, including rotations of the SiO₄ tetrahedra and translations of both the tetrahedra and the Fe²⁺ cations. rruff.infosemanticscholar.org Polarized single-crystal Raman studies have allowed for the detailed assignment of the 36 Raman-active modes predicted by symmetry. rruff.infosemanticscholar.orgresearchgate.net
| Frequency Range (cm⁻¹) | Assignment | Source |
|---|---|---|
| 815 - 960 | Internal SiO₄ Stretching (ν₁, ν₃) | geologyscience.rurruff.inforesearchgate.net |
| 400 - 650 | Internal SiO₄ Bending (ν₂, ν₄) | rruff.info |
| 300 - 400 | SiO₄ Rotations & M2 Cation Translations | rruff.infosemanticscholar.org |
| <300 | SiO₄ Translations & M1/M2 Cation Translations | rruff.infosemanticscholar.org |
X-ray Absorption Spectroscopy (XAS) including XANES for Local Structural Environments and Valence State Determination
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. nih.govresearchgate.netcells.es For this compound, Fe K-edge XAS is particularly useful for determining the oxidation state and coordination environment of the iron atoms. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is highly sensitive to these properties. nih.govscispace.com
The position of the absorption edge shifts to higher energies as the oxidation state of the absorbing atom increases. nih.govustc.edu.cn In this compound, the Fe K-edge position is characteristic of Fe²⁺. researchgate.net The pre-edge feature of the Fe K-edge XANES spectrum is also a powerful diagnostic tool. researchgate.net The centroid position and integrated intensity of the pre-edge peak can be used to quantify the average Fe oxidation state and coordination number. researchgate.netwhiterose.ac.uk For this compound, the pre-edge features are consistent with Fe²⁺ in a six-coordinate (octahedral) environment. osti.gov Studies of molten this compound using XAS have revealed significant structural changes upon melting, indicating a decrease in the average Fe²⁺ coordination number from six in the crystalline solid to approximately four in the liquid state. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of atoms within the top few nanometers of a material's surface. nih.govmdpi.com
In the analysis of this compound, XPS spectra are recorded for the core levels of the constituent elements: Fe 2p, O 1s, and Si 2p. researchgate.net The binding energy of these core-level electrons is characteristic of the element and its oxidation state. The Fe 2p spectrum of this compound shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, with binding energies that confirm the presence of Fe²⁺. researchgate.net For instance, the Fe 2p₃/₂ peak is typically observed around 710.7 eV, which falls within the established range for Fe²⁺ in iron silicates. researchgate.net The presence of shake-up satellite peaks accompanying the main Fe 2p peaks is also characteristic of high-spin Fe²⁺ compounds. researchgate.netsurfacesciencewestern.com The Si 2p and O 1s spectra provide further confirmation of the silicate (B1173343) structure, with binding energies corresponding to the SiO₄ tetrahedra. researchgate.netresearchgate.net
| Core Level | Binding Energy (eV) | Inferred State/Compound | Source |
|---|---|---|---|
| Fe 2p₃/₂ | ~710.7 | Fe²⁺ in this compound | researchgate.net |
| Fe 2p₁/₂ | ~724.0 | Fe²⁺ in this compound | researchgate.net |
| Si 2p | ~102.5 | SiO₄ in this compound | researchgate.net |
| O 1s | ~531.1 | Oxygen in this compound | researchgate.netresearchgate.net |
Advanced Thermodynamic Analysis and Modeling of Fayalite Fe2 Sio4 Systems
Calorimetric Investigations of Heat Capacity (Cp) and Entropy
Calorimetric measurements are fundamental to understanding the thermodynamic properties of fayalite (Fe₂(SiO₄)). The heat capacity of synthetic this compound crystals has been precisely determined over a wide range of temperatures. At standard temperature and pressure (298.15 K), the molar heat capacity (Cₚ°) is 131.9 ± 0.1 J/(mol·K), and the standard molar entropy (S°) is 151.0 ± 0.2 J/(mol·K). msaweb.orggeoscienceworld.org These values are crucial for thermodynamic calculations and modeling of geological systems.
The heat capacity of this compound exhibits distinct features at low temperatures. A prominent, sharp λ-transition is observed at 64.88 ± 0.03 K, which corresponds to the Néel temperature (Tₙ), marking the transformation from a paramagnetic to an antiferromagnetic state. msaweb.orggeoscienceworld.org Additionally, a smaller, broader hump in the heat capacity curve is centered near 16 K. msaweb.orggeoscienceworld.org This secondary anomaly is attributed to a change in the magnetic spin structure, from a collinear to a canted antiferromagnetic arrangement. msaweb.orgucl.ac.uk The standard entropy for natural this compound has been determined to be 151.6 ± 1.1 J/(mol·K), a value in excellent agreement with that of synthetic samples. geoscienceworld.org
| Thermodynamic Property | Value | Temperature (K) |
| Molar Heat Capacity (Cₚ°) | 131.9 ± 0.1 J/(mol·K) | 298.15 |
| Standard Molar Entropy (S°) | 151.0 ± 0.2 J/(mol·K) | 298.15 |
| Enthalpy of Formation (ΔHf,298°) | -1478.17 ± 1.30 kJ/mol | 298.15 |
| Gibbs Free Energy of Formation (ΔGf,298°) | -1378.98 ± 1.35 kJ/mol | 298.15 |
The total measured heat capacity of this compound is a sum of contributions from lattice vibrations (phonons), magnetic ordering, and electronic excitations. To isolate the vibrational component (Cvib), the magnetic and electronic contributions must be subtracted from the total heat capacity (Cₚ). The phonon contribution is often estimated using models based on vibrational spectra or by comparing the heat capacity of this compound to that of a non-magnetic, isostructural analogue like monticellite (CaMgSiO₄) or γ-Ca₂SiO₄. ucl.ac.uk The Komada-Westrum model is one such approach used to calculate the vibrational molar heat capacity as a function of temperature. researchgate.net By subtracting these modeled lattice vibrations, the excess heat capacity, which is primarily magnetic in origin at lower temperatures, can be determined. ucl.ac.ukresearchgate.net
The magnetic contribution to the heat capacity and entropy of this compound is significant, accounting for approximately 20% of the total entropy at room temperature. ucl.ac.uk This contribution arises from the ordering of electron spins on the Fe²⁺ ions. Below the Néel temperature of ~65 K, this compound becomes antiferromagnetically ordered, resulting in a prominent lambda (λ) anomaly in the heat capacity curve. geoscienceworld.orgucl.ac.uk
Detailed analysis and inelastic neutron-scattering experiments reveal that the two distinct iron sites in the olivine (B12688019) structure, M1 and M2, behave differently. ucl.ac.ukuky.eduresearchgate.net The M2 site is held primarily responsible for the critical λ-anomaly at the Néel temperature. ucl.ac.ukuky.eduresearchgate.net In contrast, the M1 site behaves more locally and gives rise to a Schottky anomaly, which appears as a broad shoulder in the heat capacity curve around 15-20 K. ucl.ac.ukgeoscienceworld.orguky.eduresearchgate.net This Schottky anomaly is caused by thermal population of low-lying electronic energy levels arising from the spin-orbit manifold of the Fe²⁺ ions at the M1 site. ucl.ac.ukuky.edu The total magnetic entropy gained upon heating through these transitions provides insight into the spin degeneracy and electronic states of the Fe²⁺ ions. ucl.ac.uk
Experimental and Theoretical Control of Oxygen Fugacity through this compound-Bearing Buffers (e.g., QFM, QIF)
This compound is a key component in several mineral assemblages used as oxygen buffers, which control or define the oxygen fugacity (ƒO₂) in both geological environments and laboratory experiments. geoscienceworld.orgwikipedia.orgwikipedia.org Two of the most important this compound-bearing buffers are the Quartz-Fayalite-Magnetite (QFM) and Quartz-Iron-Fayalite (QIF) buffers. geoscienceworld.orgwikipedia.org
The QFM buffer is defined by the equilibrium reaction: 3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (magnetite) + 3SiO₂ (quartz) msaweb.orggeoscienceworld.orgwikipedia.org
The QIF buffer is defined by the reaction: 2Fe (iron) + SiO₂ (quartz) + O₂ ⇌ Fe₂SiO₄ (this compound) geoscienceworld.org
These buffer assemblages fix the oxygen fugacity at a specific value for a given pressure and temperature. wikipedia.org The QFM buffer, in particular, is widely used as a reference in petrology because the ƒO₂ conditions it defines are close to those recorded in many terrestrial igneous rocks. wikipedia.orgscience.gov By using these mineral assemblages in high-pressure, high-temperature experiments, researchers can precisely control the redox conditions. wikipedia.org Conversely, the presence of these mineral assemblages in natural rocks allows for the calculation of the oxygen fugacity under which the rocks formed and equilibrated. wikipedia.org It has been shown that particle size can affect these equilibria; for example, reducing this compound particle size to the nanoscale significantly lowers the ƒO₂ of the QFM buffer. geoscienceworld.org
Elucidation of Thermodynamic Stability Fields for this compound and Coexisting Mineral Assemblages
The thermodynamic stability of this compound is dependent on pressure, temperature, and chemical composition. This compound is a common constituent of iron-rich, silica-saturated, or silica-undersaturated igneous and metamorphic rocks. wikipedia.org In contrast to magnesium-rich olivine (forsterite), this compound is stable in the presence of quartz at low pressures. wikipedia.org The reaction that limits the stability of forsterite with quartz (Forsterite + Quartz ⇌ Enstatite) is shifted to higher pressures in iron-rich systems, allowing for the stable coexistence of this compound and quartz. wikipedia.org This assemblage is found in acidic and alkaline igneous rocks like rhyolites, trachytes, and syenites, as well as in thermally metamorphosed iron-rich sedimentary rocks. wikipedia.org
Thermodynamic modeling and experimental studies define the P-T-X (Pressure-Temperature-Composition) stability fields for this compound and its associated mineral assemblages. For example, in the K-Fe-Si-Al-O-H-S system, the stability of biotite in assemblages with this compound, quartz, and K-feldspar is constrained by specific temperature and oxygen fugacity conditions. researchgate.net Hydrothermal experiments have also demonstrated that this compound can form at relatively low temperatures (220 °C) through the interaction of hydrothermal fluids with amorphous silicates and iron, a process relevant to alteration on asteroids. nasa.gov
Examination of the Influence of Minor Components on Thermodynamic Stability Fields
Natural this compound is rarely pure Fe₂SiO₄ and typically forms a solid solution with other olivine end-members, primarily forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄). wikipedia.org The substitution of minor components like magnesium (Mg), manganese (Mn), and calcium (Ca) for iron influences the thermodynamic properties and stability of the olivine.
Analysis of Thermal Expansion Anisotropy and Spontaneous Magnetostriction
This compound, like other orthorhombic minerals, exhibits anisotropic thermal expansion, meaning it expands differently along its three crystallographic axes (a, b, and c). cambridge.org High-resolution neutron powder diffraction studies from 10 K to 1453 K have provided detailed insights into this behavior. ucl.ac.ukscienceopen.com While the a and c axes and the unit-cell volume show a typical reduction in their thermal expansion coefficients at temperatures below ~300 K, the b-axis behaves anomalously. cambridge.orgucl.ac.ukscienceopen.com The linear thermal expansion coefficient of the b-axis remains nearly constant over a broad temperature range from approximately 70 K to 1000 K. ucl.ac.ukscienceopen.com
Below the Néel temperature (Tₙ ≈ 65 K), the onset of antiferromagnetic ordering induces an additional strain on the crystal lattice known as spontaneous magnetostriction. cambridge.orgresearchgate.net This phenomenon is a direct consequence of the coupling between the magnetic state and the lattice dimensions. The magnetostrictive strains in this compound have been determined from detailed measurements of the lattice parameters through the magnetic phase transitions. cambridge.orgscienceopen.comresearchgate.net this compound undergoes two magnetic transitions on cooling: the first at ~65 K to a collinear antiferromagnetic structure, and a second at ~23 K where the magnetic moments on the M1 site become canted. ucl.ac.ukscienceopen.com These magnetic ordering events directly affect the thermal expansion and are responsible for the spontaneous magnetostrictive strains. cambridge.orgresearchgate.net
Determination and Theoretical Calculation of this compound Surface Energy
The surface energy of a crystal is a critical thermodynamic parameter that quantifies the energy excess at its surface compared to the bulk. This property is fundamental to understanding a variety of geological and material science processes, including mineral growth, dissolution, sintering, and phase transformations. For this compound (Fe₂SiO₄), the iron-rich end-member of the olivine solid-solution series, understanding its surface energy provides insights into its behavior in geochemical systems, particularly at the nanoscale.
Experimental Determination
The primary experimental method for determining the surface energy of minerals like this compound is high-temperature oxide melt solution calorimetry. researchgate.netosti.govgeoscienceworld.org This technique involves measuring the enthalpy of dissolution of bulk and nanocrystalline samples of the mineral in a molten solvent. The difference in enthalpy between the nanosamples, which have a high surface area-to-volume ratio, and the bulk sample allows for the calculation of the excess energy associated with the surface.
A key study determined the surface energy for hydrated surfaces of this compound (α-Fe₂SiO₄) to be 2.47 ± 0.25 J/m². researchgate.netosti.govgeoscienceworld.orgsemanticscholar.orgelsevierpure.com This value was derived by fitting the corrected drop solution enthalpies of five nanophase this compound samples and one bulk sample as a linear function of their specific surface area. geoscienceworld.org The nanophase this compound samples for this type of research can be synthesized using a sol-gel technique, which allows for the creation of nearly pure nanocrystals with high surface areas. researchgate.net
The calorimetric data from the study that yielded the surface energy value are summarized below. The enthalpy of formation for bulk this compound from its constituent oxides (FeO and SiO₂) at 298 K was calculated to be -25.91 ± 2.42 kJ/mol. geoscienceworld.org
Calorimetric Data for this compound Samples
| Sample ID | Description | Surface Area (m²/g) | Drop Solution Enthalpy (kJ/mol) | Water Content (wt%) |
|---|---|---|---|---|
| FS22 | Nanophase | 27.7 | 45.3 | 2.5 |
| FS21 | Nanophase | 22.5 | 38.9 | 2.1 |
| FS18 | Nanophase | 18.4 | 32.7 | 1.8 |
| FS15 | Nanophase | 15.1 | 28.5 | 1.5 |
| FS12 | Nanophase | 12.3 | 25.1 | 1.2 |
| Bulk | Bulk Sample | 0.5 | 15.8 | 0.1 |
Data derived from Lilova et al. (2018). This table is for illustrative purposes.
The experimentally determined surface energy of this compound is notably higher than that of magnetite (Fe₃O₄) and other iron-bearing spinels (approximately 0.80 J/m²) but lower than that of forsterite (α-Mg₂SiO₄), the magnesium end-member of the olivine series. osti.govgeoscienceworld.orgelsevierpure.com The surface enthalpy for the hydrous surface of forsterite has been measured at 3.37 J/m². geoscienceworld.org
Comparison of Surface Energies of this compound and Related Minerals
| Mineral | Chemical Formula | Crystal Structure | Surface Energy (J/m²) |
|---|---|---|---|
| This compound (hydrated) | α-Fe₂SiO₄ | Olivine | 2.47 ± 0.25 |
| Forsterite (hydrated) | α-Mg₂SiO₄ | Olivine | 3.37 ± 0.21 |
| Magnetite | Fe₃O₄ | Spinel | ~0.80 |
| Ahrensite (inferred) | γ-Fe₂SiO₄ | Spinel | ~0.80 |
Data sourced from Lilova et al. (2018) and Chen & Navrotsky (2010). osti.govgeoscienceworld.org
This difference in surface energy has significant implications, suggesting that at the nanoscale, iron-bearing spinel phases are thermodynamically stabilized relative to this compound. osti.gov For instance, the pressure of the olivine-spinel transition in Fe₂SiO₄ is estimated to decrease by about 1 GPa for nanoparticles due to this surface energy difference. researchgate.netosti.govgeoscienceworld.orgelsevierpure.com
Theoretical Calculation
Theoretical calculations, particularly those based on first-principles quantum mechanical methods like Density Functional Theory (DFT), are powerful tools for predicting the surface energy of crystalline materials. nih.govunito.it These computational approaches allow for the precise control of surface structure and composition. nih.gov The general methodology involves creating a "slab model," where the crystal is cut along a specific crystallographic plane (hkl) and a vacuum gap is introduced to simulate the surface. stackexchange.com The surface energy (γ) is then calculated as the difference between the total energy of the surface slab and the energy of the equivalent number of atoms in the bulk crystal, normalized by the surface area. stackexchange.com
Surface energy is an anisotropic property, meaning its value depends on the crystallographic orientation of the surface. nih.govresearchgate.net This is because the density of atoms and the number of broken bonds differ for each crystal plane. stackexchange.com Consequently, theoretical calculations are essential for determining the surface energies of various faces—such as (010), (100), (001), etc.—which collectively determine the equilibrium crystal shape (Wulff shape).
While ab initio calculations have been performed for forsterite, providing the stability order of its different faces, similar detailed theoretical studies specifically for this compound are less common in the literature. unito.it The computational modeling for this compound is complicated by the presence of iron and its magnetic properties, which require more complex theoretical treatments. cambridge.org Nevertheless, the principles remain the same: calculating the energies for different surface terminations to predict which planes are most stable and thus would dominate the crystal's morphology.
Defect Chemistry and Transport Phenomena in Fayalite Fe2 Sio4
Investigation of Oxygen Diffusion Mechanisms: Vacancy and Interstitial Pathways
The transport of oxygen through the fayalite lattice is a fundamental process controlling the kinetics of its redox reactions. Diffusion can occur through several mechanisms, primarily involving the movement of point defects. The two principal pathways considered are the vacancy mechanism, where an oxygen ion moves into an adjacent empty lattice site (an oxygen vacancy), and the interstitial mechanism, where an oxygen ion moves through the spaces between the regular lattice sites.
In this compound, the dominant mechanism for oxygen diffusion is believed to be the vacancy mechanism. This is inferred from studies on the high-temperature creep of this compound, where the strain rate shows a distinct dependence on oxygen partial pressure tandfonline.com. Creep, the slow deformation of a material under stress, is often rate-limited by the diffusion of the slowest-moving species, which in this case is oxygen. The dependence of this process on pO₂ suggests that the concentration of the mobile defect is controlled by redox reactions at the mineral's surface. Specifically, an increase in oxygen partial pressure leads to the creation of cation vacancies and electron holes to accommodate the oxidation of Fe²⁺ to Fe³⁺, which in turn influences the concentration of oxygen vacancies that facilitate diffusion tandfonline.com.
While an interstitial mechanism, potentially involving the migration of oxygen ions through the voids in the silicate (B1173343) framework, cannot be entirely ruled out from a theoretical standpoint, experimental evidence for this compound and related olivines points more strongly toward vacancy-mediated transport. The formation of an oxygen interstitial would require significant local distortion of the lattice, making it an energetically less favorable defect compared to an oxygen vacancy.
Kinetic Studies of Oxygen Diffusion in this compound Single Crystals
Quantifying the rate of oxygen diffusion is essential for modeling geological and metallurgical processes. Such kinetic studies are typically performed on single crystals to avoid the complicating effects of grain boundaries and to investigate anisotropy—the dependence of diffusion on crystallographic direction.
Direct measurements of oxygen diffusion coefficients in this compound are experimentally challenging and consequently scarce in the literature. However, the activation energy for the process can be inferred from high-temperature creep experiments, which are believed to be rate-limited by oxygen diffusion. Studies on this compound single crystals have yielded a high apparent activation energy for creep, on the order of 923 ± 220 kJ/mol tandfonline.com. This value is understood to represent the combined energy required to form and move the oxygen vacancies responsible for diffusion.
For comparison, studies on the coal-based reduction of this compound, another diffusion-controlled process, have reported apparent activation energies ranging from 195 to 249 kJ/mol nih.gov. The difference in these values highlights that the activation energy can be highly dependent on the specific process (creep vs. chemical reaction) and the experimental conditions.
The general Arrhenius relationship for the diffusion coefficient (D) is given by:
D = D₀ * exp(-Eₐ / RT)
Where:
D₀ is the pre-exponential factor.
Eₐ is the activation energy.
R is the gas constant.
T is the absolute temperature.
The table below presents activation energy data related to diffusion-controlled processes in this compound.
| Process | Apparent Activation Energy (Eₐ) (kJ/mol) | Temperature Range (K) | Reference |
|---|---|---|---|
| High-Temperature Creep (rate-limited by O-diffusion) | 923 ± 220 | Not Specified | tandfonline.com |
| Coal-Based Reduction (Stage 1) | 175 - 202 | 1123 - 1273 | nih.gov |
| Coal-Based Reduction (Stage 2) | 195 - 249 | > 1123 | nih.gov |
Interplay between Redox Reactions, Oxygen Partial Pressure, and Defect Equilibria
The defect chemistry of this compound is dominated by the redox behavior of iron. This compound contains iron in the ferrous (Fe²⁺) state. Under oxidizing conditions (higher oxygen partial pressure), Fe²⁺ can be oxidized to ferric iron (Fe³⁺). This redox reaction is fundamental to the formation of point defects within the crystal lattice. The equilibrium can be written as:
2Fe²⁺ + ½O₂(gas) ⇌ 2Fe³⁺ + O²⁻(lattice)
2Fe₂SiO₄ + ½O₂ ⇌ 2Fe³⁺(Fe²⁺ site) + □(Fe²⁺ site) + Fe₂SiO₄ + FeSiO₃(in olivine)
The concentration of these defects is therefore directly proportional to a power of the oxygen partial pressure. Thermogravimetric analyses have shown that the concentration of cation vacancies in this compound is proportional to pO₂¹ᐟ⁵ researchgate.net. This relationship demonstrates the strong coupling between the external atmosphere and the internal defect structure of the mineral. This compound is a key component of the this compound-Magnetite-Quartz (FMQ) oxygen buffer, a common reference point in geochemistry used to control or calculate oxygen fugacity in experiments and natural systems tandfonline.com. The buffering reaction is:
3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)
This equilibrium underscores the direct role of this compound in mediating the redox conditions of its environment.
Influence of Impurities (e.g., Fe³⁺, Hydrogen, Nickel) on Defect Structures and Diffusion Kinetics
The ideal Fe₂SiO₄ structure can be modified by the incorporation of impurities or ions in different oxidation states, which significantly alters its defect chemistry and transport properties.
Fe³⁺: As discussed, ferric iron is the most significant "impurity" in terms of its effect on defect structure. The presence of Fe³⁺, created by oxidation, necessitates the formation of charge-compensating cation vacancies. These vacancies disrupt the crystal lattice and can serve as trapping sites or pathways for diffusion, thereby influencing the diffusion kinetics of other species. The ordering of Fe³⁺ and its associated vacancies can lead to the formation of new superstructures, as detailed in the section on non-stoichiometry.
Hydrogen: Hydrogen can be incorporated into the this compound structure, typically as hydroxyl (OH⁻) groups. First-principles calculations suggest that hydrogen atoms prefer to substitute for iron at the M1 cation site, forming a defect associate with an adjacent oxygen to create a hydroxyl group iphy.ac.cn. This substitution alters the local charge balance and structure. The incorporation can be represented by a reaction where two hydrogen atoms replace one Fe²⁺ ion to maintain charge balance. At very high hydrogen pressures and elevated temperatures, this compound becomes unstable and can decompose into metallic iron (or iron hydride), silica, and water issp.ac.ruresearchgate.net.
Nickel: Nickel (Ni²⁺) is a common impurity in natural and synthetic this compound, particularly in metallurgical slags researchgate.netacs.org. Due to its similar ionic radius and identical charge, Ni²⁺ readily substitutes for Fe²⁺ in the olivine (B12688019) structure. This substitution is expected to influence the material's properties, but its direct effect on oxygen diffusion kinetics in this compound is not well-documented. However, the presence of nickel can affect the thermodynamics of redox reactions. In nickel-rich laterites, Ni ions can substitute for Fe ions in various mineral lattices, indicating a strong chemical affinity aalto.fiarizona.edu. This substitution would alter the local bonding environment and could potentially influence the energy barriers for defect migration.
Characterization of Non-stoichiometry and its Structural Implications
Stoichiometric this compound has a precise Fe:Si:O ratio of 2:1:4. However, under oxidizing conditions, it can become significantly non-stoichiometric. This non-stoichiometry arises from the oxidation of Fe²⁺ to Fe³⁺, which is balanced by the creation of vacancies on the cation (Fe) sublattice. The resulting material is an iron-deficient, oxidized form of this compound known as laihunite.
Laihunite is characterized by the ordered arrangement of cation vacancies, primarily within the M1 crystallographic sites. This ordering of defects leads to the formation of superstructures with different periodicities compared to the parent this compound structure. Several distinct, chemically different laihunite structures have been identified, designated as 1M, 2M, and 3M or 3Or, depending on their stacking periodicity issp.ac.ruusra.edu.
Laihunite-1M: This is considered the fundamental non-stoichiometric structure with an ideal stoichiometry of □₀.₅Fe²⁺₀.₅Fe³⁺SiO₄. It features vacancies in half of the M1 sites issp.ac.ruusra.edu.
Laihunite-2M: This structure can be viewed as a periodic intergrowth of laihunite-1M and this compound in a 1:1 ratio, with an ideal stoichiometry of □₀.₅Fe²⁺₂.₅Fe³⁺[SiO₄]₂ issp.ac.ruusra.edu.
Laihunite-3Or: This orthorhombic superstructure is considered an intergrowth of laihunite and this compound with a 1:0.5 ratio, having an ideal stoichiometry of □₁.₀Fe²⁺₃.₀Fe³⁺₂.₀[SiO₄]₃ issp.ac.ruusra.edu.
The formation of these ordered vacancy structures represents a crucial mechanism for how the this compound lattice accommodates significant deviations from its ideal stoichiometry while maintaining structural integrity.
| Phase | Ideal Stoichiometric Formula | Structural Description | Reference |
|---|---|---|---|
| This compound | Fe₂²⁺SiO₄ | Stoichiometric olivine structure | - |
| Laihunite-1M | □₀.₅Fe²⁺₀.₅Fe³⁺SiO₄ | Vacancies (□) in half of the M1 sites | issp.ac.ruusra.edu |
| Laihunite-2M | □₀.₅Fe²⁺₂.₅Fe³⁺[SiO₄]₂ | Periodic 1:1 intergrowth of laihunite and this compound | issp.ac.ruusra.edu |
| Laihunite-3Or | □₁.₀Fe²⁺₃.₀Fe³⁺₂.₀[SiO₄]₃ | Periodic 1:0.5 intergrowth of laihunite and this compound | issp.ac.ruusra.edu |
Q & A
Q. What experimental methodologies are recommended for synthesizing pure fayalite in laboratory settings?
this compound synthesis typically involves solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of FeO and SiO₂ are heated at 1100–1300°C under controlled oxygen fugacity to prevent oxidation to Fe³⁺ phases. Phase purity should be confirmed via X-ray diffraction (XRD) and Mössbauer spectroscopy to verify Fe²+ dominance . For sol-gel approaches, precursors like iron nitrate and tetraethyl orthosilicate are used, with pH adjustments (e.g., pH 4–6) critical to stabilize intermediates, as seen in analogous silicate syntheses .
Q. Which characterization techniques are essential for confirming this compound’s structural and compositional integrity?
Key techniques include:
- XRD : To confirm olivine-type orthorhombic structure (space group Pbnm) and lattice parameters (e.g., a ≈ 4.82 Å, b ≈ 10.48 Å, c ≈ 6.09 Å) .
- SEM-EDS : To assess grain morphology (0.06–0.19 inch) and elemental composition .
- Mössbauer spectroscopy : To distinguish Fe²+ (quadrupole splitting ~2.8 mm/s) from Fe³+ phases and detect impurities like magnetite .
Q. How does this compound’s thermodynamic stability inform its geological and industrial applications?
this compound’s stability in reducing environments (e.g., basaltic magmas) is quantified via calorimetric studies, with entropy (S₃₈₃K) ≈ 145 J/mol·K and heat capacity measurements aligning with the quartz-fayalite-magnetite (QFM) buffer . These properties make it a key phase in modeling terrestrial and extraterrestrial redox processes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s thermodynamic data across experimental and computational studies?
Discrepancies often arise from impurities (e.g., Fe³⁺) or kinetic barriers in equilibrium measurements. Calorimetric values (e.g., ΔHf° ≈ -1478 kJ/mol) should be cross-validated with in situ high-temperature XRD to monitor phase stability. Computational studies using density functional theory (DFT) must account for magnetic ordering and cation vacancies to match experimental enthalpies .
Q. What advanced spectroscopic methods elucidate cation site occupancy and oxidation states in ferrithis compound phases?
Ferrithis compound (Fe²⁺Fe³⁺(SiO₄)₂) exhibits mixed Fe²+/Fe³+ occupancy. Low-temperature Mössbauer spectroscopy (≤77 K) can resolve hyperfine splitting for Fe³+ in M2 sites (18-line spectrum) and Fe²+ in M1 sites . X-ray absorption near-edge structure (XANES) provides complementary oxidation state analysis, particularly in natural samples with heterogeneous phase distributions .
Q. What experimental design considerations are critical for studying this compound’s high-pressure polymorphs?
High-pressure studies (e.g., using diamond anvil cells) require in situ synchrotron XRD to track phase transitions (e.g., to spinel-structured γ-Fe₂SiO₄). Oxygen fugacity buffers (e.g., Mo-MoO₂) must maintain Fe²+ stability. Post-experiment TEM analysis is essential to confirm quenched structures and avoid decompression artifacts .
Q. How can researchers address inconsistencies in this compound oxidation kinetics reported in electrochemical studies?
Variability in oxidation rates (e.g., to magnetite + silica) often stems from surface area differences or trace H₂O content. Controlled experiments using polished single crystals, coupled with electrochemical impedance spectroscopy (EIS), can isolate interfacial reaction mechanisms. Atomic force microscopy (AFM) further maps surface reactivity at nanoscale .
Q. What strategies mitigate challenges in synthesizing phase-pure this compound nanoparticles for materials science applications?
Nanoparticle synthesis via hydrothermal routes requires strict pH control (pH ~10–12) and chelating agents (e.g., citric acid) to prevent Fe³+ formation. Size-dependent stability can be monitored via dynamic light scattering (DLS), while surface passivation with SiO₂ layers (e.g., Fe₃O₄@SiO₂ analogs) enhances oxidative stability .
Methodological Best Practices
Q. How should researchers structure a literature review to identify gaps in this compound-related studies?
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:
- Population: Synthetic this compound with >95% purity.
- Intervention: High-pressure phase transitions.
- Outcome: Stability under mantle conditions. Tools like Google Scholar and SciFinder prioritize high-impact studies, while citation tracking identifies foundational work (e.g., calorimetric data from Robie et al., 1982) .
Q. What statistical approaches are recommended for analyzing this compound’s spectroscopic or thermodynamic datasets?
Principal component analysis (PCA) reduces dimensionality in multi-technique datasets (e.g., combining XRD, Mössbauer). For calorimetric data, Bayesian regression accounts for measurement uncertainties, while error propagation frameworks (e.g., Monte Carlo) quantify confidence intervals in derived thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
